molecular formula C22H47N3O.C2H4O2<br>C24H51N3O3 B14454886 Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate CAS No. 72175-32-7

Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate

Cat. No.: B14454886
CAS No.: 72175-32-7
M. Wt: 429.7 g/mol
InChI Key: PYUDDMXSYVWQHN-UHFFFAOYSA-N
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Description

Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate is a chemical compound with the molecular formula C26H57N5O. It is a derivative of octadecanamide, featuring an aminoethyl group and an acetate moiety. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate typically involves the reaction of octadecanamide with ethylenediamine and acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: Octadecanamide, ethylenediamine, and acetic acid.

    Reaction Conditions: The reaction is conducted in a solvent such as ethanol or methanol, under reflux conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process is similar to the laboratory synthesis but scaled up with enhanced control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: The amino groups can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amides.

Scientific Research Applications

Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate involves its interaction with specific molecular targets. The aminoethyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The acetate moiety may also play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]: This compound has a hydroxyethyl group instead of an aminoethyl group.

    Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]: Lacks the acetate moiety.

Uniqueness

Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate is unique due to the presence of both aminoethyl and acetate groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

72175-32-7

Molecular Formula

C22H47N3O.C2H4O2
C24H51N3O3

Molecular Weight

429.7 g/mol

IUPAC Name

acetic acid;N-[2-(2-aminoethylamino)ethyl]octadecanamide

InChI

InChI=1S/C22H47N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23;1-2(3)4/h24H,2-21,23H2,1H3,(H,25,26);1H3,(H,3,4)

InChI Key

PYUDDMXSYVWQHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCNCCN.CC(=O)O

Origin of Product

United States

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